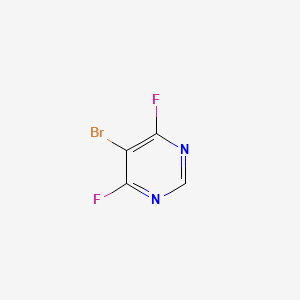

5-Bromo-4,6-difluoropyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4,6-difluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF2N2/c5-2-3(6)8-1-9-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBSHDQUWTUSAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649857 | |

| Record name | 5-Bromo-4,6-difluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946681-88-5 | |

| Record name | 5-Bromo-4,6-difluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-4,6-difluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Keystone: A Technical Guide to 5-Bromo-4,6-difluoropyrimidine

Introduction: A Versatile Scaffold in Modern Chemistry

5-Bromo-4,6-difluoropyrimidine is a key building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique electronic and structural features, arising from the strategic placement of two fluorine atoms and a bromine atom on the pyrimidine core, render it a highly versatile and reactive scaffold. The electron-withdrawing nature of the pyrimidine ring, further enhanced by the inductive effects of the fluorine substituents, activates the molecule for a range of transformations. This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic utility of this compound, offering valuable insights for researchers and professionals in drug development and materials science.

Physicochemical Properties: A Data-Driven Overview

The physical and chemical characteristics of this compound are fundamental to its application in synthesis. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 946681-88-5 | [1] |

| Molecular Formula | C₄HBrF₂N₂ | |

| Molecular Weight | 194.96 g/mol | |

| Appearance | White to off-white solid | [1] |

| Melting Point | 74-80 °C | [1] |

| Boiling Point | 191.6 ± 35.0 °C (Predicted) | [1] |

| Density | 1.940 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Synthesis Strategies

The synthesis of this compound typically involves the construction of the pyrimidine ring followed by halogenation. While specific, detailed procedures for this exact molecule are proprietary, analogous syntheses of similar compounds, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, provide a likely synthetic pathway.[2][3] This common approach involves the cyclization of a malonic acid derivative with a formamidine equivalent, followed by a halogenation step to introduce the fluorine and bromine atoms.

Reactivity and Synthetic Applications: A Dichotomy of Functionality

The synthetic utility of this compound stems from the distinct reactivity of its halogen substituents. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, while the fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr). This orthogonal reactivity allows for the stepwise and selective functionalization of the pyrimidine core.

Caption: Suzuki-Miyaura Coupling Workflow.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the desired aryl boronic acid (1.1-1.5 equiv), and a base such as potassium carbonate (2.0-3.0 equiv).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent like 1,2-dimethoxyethane (DME) or dioxane and water (e.g., 4:1 v/v).

-

Degassing: Seal the flask and degas the mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-30 minutes. This is crucial to remove dissolved oxygen which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.01-0.05 equiv).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. [4][5][6][7]Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its orthogonal reactivity, with the bromine atom serving as a handle for cross-coupling reactions and the fluorine atoms as leaving groups for nucleophilic aromatic substitution, allows for a high degree of synthetic flexibility. This guide has provided a comprehensive overview of its chemical properties, reactivity, and synthetic applications, underscoring its importance as a key intermediate in modern drug discovery and materials science.

References

Sources

- 1. This compound CAS#: 946681-88-5 [chemicalbook.com]

- 2. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. fishersci.com [fishersci.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

5-Bromo-4,6-difluoropyrimidine CAS number and structure

An In-depth Technical Guide to 5-Bromo-4,6-difluoropyrimidine: A Core Scaffold for Modern Drug Discovery

For the contemporary medicinal chemist, the pyrimidine scaffold is a cornerstone of molecular design, renowned for its versatile role in a plethora of biologically active compounds.[1] Its unique electronic properties and ability to form multiple hydrogen bonds have cemented its status as a privileged structure in drug development.[1] Within this vital class of heterocycles, this compound emerges as a particularly strategic building block. The presence of two reactive fluorine atoms and a bromine atom on the pyrimidine ring provides a trifecta of synthetic handles, enabling chemists to forge complex molecular architectures with high precision.

This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical applications in the synthesis of next-generation therapeutics.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. This compound is a solid at room temperature with the key identifiers and properties summarized below.

| Property | Value | Reference |

| CAS Number | 946681-88-5 | N/A |

| Molecular Formula | C₄HBrF₂N₂ | N/A |

| Molecular Weight | 194.96 g/mol | [2] |

| Melting Point | 74-80 °C | [2] |

| Boiling Point | 191.6 ± 35.0 °C (Predicted) | [2] |

| Density | 1.940 ± 0.06 g/cm³ (Predicted) | [2] |

| SMILES | C1=NC(=C(C(=N1)F)Br)F | N/A |

Structure:

Caption: 2D Structure of this compound.

Spectroscopic Characterization: The Fingerprint of a Molecule

Unambiguous structural confirmation is a non-negotiable tenet of chemical synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide the necessary "fingerprints" to verify the identity and purity of this compound. While specific spectra are available from commercial suppliers, a foundational understanding of the expected data is crucial for quality control.[3]

A typical analytical workflow for structural verification is outlined below. This process ensures that the material being used in subsequent, often costly, synthetic steps is indeed the correct, high-purity compound.

Caption: Standard workflow for the characterization of a synthesized chemical entity.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to be simple, showing a singlet for the proton at the C2 position. The chemical shift will be downfield due to the electron-withdrawing effects of the adjacent nitrogen atoms.

-

¹³C NMR: The spectrum will show four distinct signals corresponding to the four carbon atoms of the pyrimidine ring. The carbons bonded to the electronegative fluorine and nitrogen atoms (C4, C6) will appear most downfield.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

A detailed protocol for acquiring such data is crucial for reproducibility and accuracy.

Experimental Protocol for Spectroscopic Analysis

-

Sample Preparation for NMR:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved to achieve optimal spectral resolution.

-

-

NMR Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (≥400 MHz).

-

For ¹H NMR, use a standard pulse sequence. Reference the spectrum to the residual solvent peak.

-

For ¹³C NMR, employ a proton-decoupled pulse sequence to simplify the spectrum. A longer relaxation delay may be necessary for quaternary carbons.

-

For ¹⁹F NMR, a direct detection experiment will provide sharp signals for the two fluorine atoms.

-

-

Mass Spectrometry Data Acquisition:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analyze using an instrument capable of electron ionization (EI) or electrospray ionization (ESI).

-

High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.[4]

-

Synthesis of this compound

The synthesis of halogenated pyrimidines often involves the transformation of more readily available precursors. While multiple routes can be envisioned, a common strategy involves the halogenation of a dihydroxypyrimidine intermediate. The following is a representative, field-proven protocol.

Caption: A plausible synthetic pathway to this compound.

Detailed Synthetic Protocol

Step 1: Bromination of 4,6-Dihydroxypyrimidine

-

Reaction Setup: To a stirred solution of 4,6-dihydroxypyrimidine (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 5-Bromo-4,6-dihydroxypyrimidine.

Step 2: Fluorination of 5-Bromo-4,6-dihydroxypyrimidine

-

Reaction Setup: In a pressure-rated vessel suitable for fluorinating agents, charge the 5-Bromo-4,6-dihydroxypyrimidine (1 equivalent).

-

Fluorination: Carefully add a fluorinating agent such as phosphoryl fluoride (POF₃) or sulfur tetrafluoride (SF₄) under anhydrous conditions. Caution: These reagents are hazardous and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Heating and Monitoring: Seal the vessel and heat the reaction mixture. Monitor the internal pressure and temperature. The reaction progress can be monitored by taking aliquots (after careful cooling and venting) and analyzing by GC-MS.

-

Work-up and Purification: After the reaction is complete, cool the vessel to room temperature and carefully quench the excess fluorinating agent. Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its synthetic versatility. The differential reactivity of the halogen substituents allows for a stepwise and controlled elaboration of the pyrimidine core.

-

Fluorine as a Leaving Group: The fluorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide variety of nucleophiles (e.g., amines, alcohols, thiols), which is a cornerstone of library synthesis in drug discovery.

-

Bromine for Cross-Coupling: The bromine atom at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination. This enables the formation of carbon-carbon or carbon-nitrogen bonds, crucial for building the complex scaffolds of modern pharmaceuticals.[1]

This orthogonal reactivity makes this compound a powerful linchpin in convergent synthetic strategies.

Caption: The synthetic utility of this compound in drug discovery.

The pyrimidine core itself is present in numerous FDA-approved drugs, acting as a bioisostere for other aromatic systems and improving pharmacokinetic properties.[1] For instance, halogenated pyrimidines are key intermediates in the synthesis of endothelin receptor antagonists like Macitentan and various kinase inhibitors used in oncology.[5][6] The difluoro substitution pattern, in particular, can enhance metabolic stability and modulate the pKa of adjacent functional groups, which are critical parameters in drug design.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound must be handled with care. The following guidelines are based on available safety data for structurally related compounds.

-

Hazard Identification: This compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8] All handling should be performed in a well-ventilated chemical fume hood.[8]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical reagent; it is a testament to the power of strategic molecular design. Its combination of a privileged heterocyclic core with orthogonally reactive halogen substituents makes it an invaluable tool for medicinal chemists. By enabling rapid and controlled access to diverse chemical libraries, this building block will continue to play a crucial role in the discovery and development of novel therapeutics to address unmet medical needs.

References

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

-

Yuan, J., et al. (2021). Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. Royal Society of Chemistry. [Link]

-

Gopalakrishnan, S., et al. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research, 2(5), 60-66. [Link]

-

Atlantis Press. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. [Link]

-

Chemcasts. 5-Bromo-2-fluoropyrimidine (CAS 62802-38-4) – Thermophysical Properties. [Link]

- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Kumar, A., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]

-

Vitaku, E., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(17), 5288. [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

-

Yuan, J., et al. (2021). Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. Royal Society of Chemistry. [Link]

-

ResearchGate. 1 H-NMR spectrum of compound 4-(5-bromo-4-(4-methoxyphenyl... [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 946681-88-5 [m.chemicalbook.com]

- 3. This compound(946681-88-5) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. fishersci.com [fishersci.com]

Synthesis pathway for 5-Bromo-4,6-difluoropyrimidine

An In-Depth Technical Guide to the Synthesis of 5-Bromo-4,6-difluoropyrimidine

This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for this compound, a key building block for researchers in drug discovery and materials science. The proposed methodology is grounded in established principles of heterocyclic chemistry and draws from analogous, well-documented procedures for related halogenated pyrimidines.

Strategic Importance and Synthesis Overview

This compound is a valuable trifunctional scaffold. The fluorine atoms at the 4 and 6 positions activate the pyrimidine ring for nucleophilic aromatic substitution (SNAr), while the bromine atom at the 5 position serves as a versatile handle for cross-coupling reactions, such as Suzuki or Stille couplings. This orthogonal reactivity allows for the sequential and controlled introduction of different substituents, making it a highly sought-after intermediate in the synthesis of complex molecular architectures.

The most logical and efficient synthetic strategy proceeds via a two-step sequence starting from the readily available 5-bromobarbituric acid. This pathway involves an initial chlorination to activate the 4 and 6 positions, followed by a halogen exchange (Halex) reaction to introduce the desired fluorine atoms.

Recommended Synthesis Pathway: From Diol to Difluoride

The proposed pathway is designed for reliability and scalability, leveraging common laboratory reagents and techniques.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-Bromo-4,6-dichloropyrimidine

Causality and Mechanism: The first critical step is the conversion of the stable, tautomerically favored diol (or more accurately, pyrimidinone) form of 5-bromobarbituric acid into the highly reactive dichloropyrimidine. The hydroxyl groups are poor leaving groups for nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, as it serves as both a chlorinating agent and a dehydrating agent. The reaction proceeds through the formation of phosphate esters, which are excellent leaving groups, subsequently displaced by chloride ions. This method is a standard and effective way to prepare chloropyrimidines from their corresponding hydroxypyrimidines[1][2][3][4].

Experimental Protocol: Chlorination

-

Reagent Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize the HCl gas evolved).

-

Reaction Mixture: To the flask, add 5-bromobarbituric acid (1 equivalent). Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) portion-wise. An optional high-boiling inert solvent like toluene may be used, and a tertiary amine base such as N,N-dimethylaniline can be added to catalyze the reaction and scavenge HCl[1].

-

Reaction Conditions: Heat the mixture to reflux (typically 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up and Isolation:

-

Carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Allow the residue to cool to room temperature and then pour it slowly onto crushed ice with vigorous stirring. This is a highly exothermic step and must be performed with caution.

-

Neutralize the acidic aqueous solution with a base, such as solid potassium carbonate or a saturated sodium bicarbonate solution, until the pH is approximately 7-8[1].

-

The solid product, 5-Bromo-4,6-dichloropyrimidine, will precipitate. Collect the solid by vacuum filtration.

-

Wash the filter cake with cold water and dry under vacuum. The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol.

-

Step 2: Synthesis of this compound

Causality and Mechanism: This step involves a nucleophilic aromatic substitution, specifically a Halogen Exchange (Halex) reaction. The chlorine atoms at the electron-deficient 4 and 6 positions of the pyrimidine ring are displaced by fluoride ions. Potassium fluoride (KF) is a cost-effective and common fluoride source for this transformation[5][6][7]. The reaction requires a high-boiling polar aprotic solvent, such as sulfolane or DMSO, to dissolve the KF and facilitate the substitution. The efficiency of this SNAr reaction is high due to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring.

Experimental Protocol: Fluorination

-

Reagent Setup: In a flask equipped with a reflux condenser and a mechanical stirrer, add anhydrous potassium fluoride (KF, 2.5-3 equivalents). It is crucial to use anhydrous KF, which can be achieved by heating under vacuum or by spray-drying.

-

Reaction Mixture: Add a high-boiling polar aprotic solvent, such as sulfolane[5]. Add the crude or purified 5-Bromo-4,6-dichloropyrimidine (1 equivalent) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 150-180 °C and stir vigorously for 3-6 hours. Monitor the reaction by GC-MS or ¹⁹F NMR to track the disappearance of the starting material and the formation of the product.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a larger volume of cold water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Data Presentation: Synthesis Route Summary

| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Time | Product |

| 1 | 5-Bromobarbituric Acid | POCl₃, (N,N-dimethylaniline) | Toluene (optional) | 100-110 °C | 4-8 h | 5-Bromo-4,6-dichloropyrimidine |

| 2 | 5-Bromo-4,6-dichloropyrimidine | Anhydrous KF | Sulfolane or DMSO | 150-180 °C | 3-6 h | This compound |

Alternative Pathway: Bromination of 4,6-Difluoropyrimidine

An alternative approach involves the direct bromination of a pre-formed 4,6-difluoropyrimidine ring.

Caption: Alternative single-step bromination of 4,6-difluoropyrimidine.

Scientific Integrity & Logic: This route is generally less favorable. The pyrimidine ring, particularly when substituted with two highly electronegative fluorine atoms, is strongly deactivated towards electrophilic aromatic substitution. Consequently, direct bromination requires harsh conditions, such as heating with bromine in the presence of a hydrogen halide salt or using a potent brominating agent like N-bromosuccinimide (NBS) in an acidic medium[6][8][9]. These conditions can lead to lower yields and potential side reactions, making the previously described pathway a more reliable and controllable method for synthesis.

Conclusion

The recommended two-step synthesis of this compound from 5-bromobarbituric acid represents a robust, logical, and scalable approach for laboratory and potential industrial production. This method relies on well-established chemical transformations—chlorination with phosphorus oxychloride and subsequent halogen exchange with potassium fluoride—providing a reliable route to this versatile chemical intermediate. The detailed protocols and mechanistic explanations within this guide are designed to equip researchers with the necessary information to successfully synthesize this key building block for advanced applications in chemical and pharmaceutical development.

References

- US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. Google Patents.

- CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine. Google Patents.

-

Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. Available at: [Link]

-

Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. ResearchGate. Available at: [Link]

- CN108997223B - Preparation method of 5-(4-bromophenyl)-4,6-dichloropyrimidine. Google Patents.

-

Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry (RSC Publishing). Available at: [Link]

-

Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. ACS Publications. Available at: [Link]

-

Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. SciSpace by Typeset. Available at: [Link]

- US3956301A - Process for bromination of pyrimidine. Google Patents.

-

Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. 5-(4-Bromophenyl)-4,6-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. researchgate.net [researchgate.net]

- 4. CN108997223B - Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 5. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

- 6. Buy 5-Bromo-4-chloro-6-fluoropyrimidine (EVT-13634919) [evitachem.com]

- 7. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]

- 9. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-4,6-difluoropyrimidine: Properties, Reactivity, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyrimidine derivatives are of paramount importance, constituting the core scaffold of numerous therapeutic agents and functional materials.[1][2] 5-Bromo-4,6-difluoropyrimidine (CAS No. 946681-88-5) is a highly functionalized building block that has garnered significant attention from researchers and drug development professionals. Its strategic arrangement of reactive sites—two activated fluorine atoms and a versatile bromine atom—offers a powerful platform for the synthesis of complex molecular architectures.

This guide provides an in-depth technical overview of the physicochemical properties, synthesis, and core reactivity of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to empower its effective use in the laboratory. We will explore the causality behind its reactivity and provide self-validating, step-by-step methodologies for its application in key synthetic transformations, ultimately showcasing its role in the creation of high-value molecules such as kinase inhibitors.[3]

PART 1: Physicochemical and Spectroscopic Profile

The utility of a chemical building block is fundamentally dictated by its physical and chemical properties. This section details the essential physicochemical and spectroscopic data for this compound.

Core Properties

The primary physical and chemical identifiers for this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 946681-88-5 | [4] |

| Molecular Formula | C₄HBrF₂N₂ | [5] |

| Molecular Weight | 194.96 g/mol | [5] |

| Appearance | White to off-white powder/solid | [4] |

| Melting Point | 74-80 °C | [4] |

| Boiling Point | 191.6 ± 35.0 °C (Predicted) | [4] |

| Density | 1.940 ± 0.06 g/cm³ (Predicted) | [4] |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a qualitative profile can be predicted based on its structure and data from analogous compounds. The presence of the polar pyrimidine ring and halogen atoms suggests solubility in a range of common organic solvents. Based on related pyrimidine derivatives, good solubility is expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[6] Moderate solubility is anticipated in solvents like tetrahydrofuran (THF), ethyl acetate, and dichloromethane. The compound is expected to have limited solubility in protic solvents like ethanol and methanol and is likely insoluble in water and non-polar solvents such as hexanes.[6]

Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum is expected to be simple, showing a singlet for the lone proton on the pyrimidine ring (at the C2 position). The chemical shift would likely appear in the downfield region (δ 8.5-9.0 ppm) due to the electron-withdrawing effects of the nitrogen atoms and halogens.

-

¹³C NMR: The spectrum will display four distinct carbon signals. The carbons attached to fluorine (C4 and C6) will appear as doublets due to one-bond ¹³C-¹⁹F coupling (¹JCF), a characteristic feature that aids in assignment.[7] The carbon attached to bromine (C5) and the protonated carbon (C2) will also have distinct chemical shifts.

-

¹⁹F NMR: A single resonance is expected in the proton-decoupled ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. This signal provides a clear and sensitive handle for monitoring reactions involving the displacement of the fluorine atoms.[8]

-

-

Infrared (IR) Spectroscopy: Key absorption bands would include C-F stretching frequencies (typically in the 1100-1300 cm⁻¹ region) and aromatic C=N and C=C stretching vibrations characteristic of the pyrimidine ring (around 1400-1600 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with a nearly 1:1 ratio, which is the signature of a molecule containing one bromine atom.

PART 2: Synthesis and Chemical Reactivity

The synthetic value of this compound lies in its distinct reactive sites, which can be addressed with high selectivity.

Plausible Synthetic Pathway

Caption: Plausible synthetic workflow for this compound.

-

Chlorination: The synthesis begins with the conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine. This is a standard transformation often achieved by heating with phosphorus oxychloride (POCl₃). The hydroxyl groups are converted into chlorides, which are excellent leaving groups for subsequent reactions.[9]

-

Bromination: The activated pyrimidine ring is then brominated at the C5 position. This electrophilic aromatic substitution can be carried out using bromine (Br₂) in a solvent like acetic acid.

-

Fluorination: The final and key step is a halogen exchange (Halex) reaction. The dichlorinated intermediate is heated with a fluoride source, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulfolane.[10] The chloride atoms are replaced by fluorine to yield the final product. The choice of a high-boiling solvent is crucial to reach the temperatures required for this substitution.

Core Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the electron-deficient nature of the pyrimidine ring, which is further amplified by the three electronegative halogen substituents. This creates a molecule with two distinct types of reactive centers.

Caption: Key reactivity sites on this compound.

-

Nucleophilic Aromatic Substitution (SₙAr) at C4/C6: The fluorine atoms at the C4 and C6 positions are highly activated towards nucleophilic attack.[10] The strong electron-withdrawing effect of the ring nitrogens and the other halogens stabilizes the intermediate Meisenheimer complex formed upon nucleophilic addition.[11] Fluoride is an excellent leaving group in this context, facilitating the re-aromatization step. This allows for the sequential and regioselective introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols.

-

Palladium-Catalyzed Cross-Coupling at C5: The carbon-bromine bond at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions.[12] Reactions like the Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) couplings proceed readily at this site. This reactivity is orthogonal to the SₙAr chemistry at C4/C6, enabling complex, multi-step syntheses where different fragments are introduced in a controlled manner.

PART 3: Experimental Protocols and Practical Guidance

As a senior application scientist, it is imperative to translate theoretical knowledge into reliable, reproducible laboratory practice. The following protocols are designed to be self-validating systems, with explanations for key experimental choices.

Safe Handling and Storage

This compound should be handled with appropriate safety precautions.

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5]

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details a representative Suzuki-Miyaura reaction to couple an aryl boronic acid to the C5 position. This is a foundational reaction for creating biaryl structures common in kinase inhibitors.[12]

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).

-

Expertise & Causality: Using a slight excess of the boronic acid ensures complete consumption of the starting pyrimidine. K₂CO₃ is a common and effective base for activating the boronic acid for transmetalation.

-

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is critical to prevent oxygen from deactivating the Pd(0) catalyst.

-

Solvent Addition: Add degassed solvents. A common mixture is 1,4-dioxane and water (e.g., 4:1 ratio).

-

Expertise & Causality: Water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Dioxane is an excellent solvent for the organic components. Degassing the solvents removes dissolved oxygen.

-

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-4,6-difluoropyrimidine.

Protocol 2: Nucleophilic Aromatic Substitution (SₙAr)

This protocol describes the mono-substitution of a fluorine atom with an amine nucleophile, a key step in building libraries of compounds for structure-activity relationship (SAR) studies.[10]

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).

-

Solvent and Base: Dissolve the starting material in an anhydrous polar aprotic solvent such as acetonitrile or THF. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 1.5 equiv).

-

Expertise & Causality: DIPEA acts as a scavenger for the HF that is generated during the reaction without competing as a nucleophile. Anhydrous conditions prevent unwanted side reactions with water.

-

-

Nucleophile Addition: Add the amine nucleophile (1.0-1.1 equiv) to the reaction mixture. Using a near-stoichiometric amount of the amine helps to prevent di-substitution.

-

Reaction: Stir the reaction mixture at room temperature. For less reactive amines, gentle heating (e.g., to 50 °C) may be required.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-6 hours.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the mono-aminated product.

PART 4: Applications in Drug Discovery

The true power of this compound is realized in its application as a scaffold in drug discovery, particularly in the synthesis of kinase inhibitors. Kinases are a critical class of enzymes, and their dysregulation is a hallmark of many cancers.[13] Small molecule inhibitors that target the ATP-binding site of kinases are a major focus of oncology research.

The pyrimidine core is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds within the kinase active site. The strategic functionalization enabled by this compound allows for the precise placement of substituents that can target other regions of the active site, thereby enhancing potency and selectivity.

A prominent example is the synthesis of CDK4/6 inhibitors like Ribociclib . The synthesis of this FDA-approved drug starts from 5-bromo-2,4-dichloropyrimidine, a closely related analogue.[14] The synthetic logic involves sequential substitutions—first a Sonogashira cross-coupling at the C5-bromo position, followed by nucleophilic substitutions at the chloro-positions. This same synthetic strategy is directly applicable to this compound, highlighting its potential for the rapid generation of novel kinase inhibitor candidates.

Conclusion

This compound is a potent and versatile chemical building block with a well-defined physicochemical profile. Its unique electronic structure provides two orthogonal points of reactivity: highly activated C4/C6 positions for nucleophilic aromatic substitution and a C5-bromo bond ideal for palladium-catalyzed cross-coupling. This dual reactivity, coupled with robust and reproducible reaction protocols, makes it an invaluable tool for researchers in drug discovery and materials science. By enabling the controlled and sequential construction of complex molecular architectures, it continues to play a vital role in the development of next-generation therapeutics, particularly in the challenging field of kinase inhibition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-fluoropyrimidine 62802-38-4 [sigmaaldrich.com]

- 5. achmem.com [achmem.com]

- 6. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-Bromo-4,6-difluoropyrimidine: A Technical Guide for Researchers

Introduction: The Structural Significance of 5-Bromo-4,6-difluoropyrimidine

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay of the electron-withdrawing fluorine and bromine atoms on the pyrimidine core, make it a valuable synthon for the development of novel therapeutic agents and functional materials. The precise substitution pattern dictates the molecule's reactivity, and its three-dimensional conformation, which in turn governs its biological activity and material properties.

An unambiguous structural elucidation is therefore paramount for any research and development endeavor involving this compound. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimentally obtained spectra for this specific molecule are not widely published, this guide, grounded in the fundamental principles of spectroscopy and comparative data from structurally related analogs, offers a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted View of the Molecular Architecture

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of its atomic connectivity and electronic environment.

¹H NMR Spectroscopy: Probing the Lone Proton

Theoretical Insight: The pyrimidine ring possesses a single proton at the C2 position. The chemical shift of this proton is highly sensitive to the electronic effects of the substituents on the ring. The two fluorine atoms at positions 4 and 6, and the bromine atom at position 5, are strongly electron-withdrawing, which will significantly deshield the H2 proton, causing it to resonate at a characteristically downfield chemical shift.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 - 8.9 | Triplet (t) | 1H | H-2 |

Causality Behind the Prediction: The predicted triplet multiplicity arises from the coupling of the H-2 proton to the two equivalent fluorine atoms at the 4 and 6 positions. This four-bond coupling (⁴JHF) is a well-documented phenomenon in fluoro-heterocyclic systems. The magnitude of this coupling constant is expected to be in the range of 1-3 Hz.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Insight: The ¹³C NMR spectrum will reveal four distinct carbon signals corresponding to the pyrimidine ring. The chemical shifts of these carbons are influenced by their hybridization, the electronegativity of directly attached and neighboring atoms, and resonance effects. The carbons directly bonded to the electronegative nitrogen and fluorine atoms (C4 and C6) are expected to be the most downfield. The carbon bearing the bromine atom (C5) will also be significantly deshielded. Furthermore, the carbon signals will exhibit splitting due to coupling with the fluorine atoms (JCF).

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

| Predicted Chemical Shift (δ, ppm) | Assignment | Predicted C-F Coupling (JCF, Hz) |

| ~158 - 162 | C-4, C-6 | ¹JCF ≈ 250-280 Hz (Doublet of triplets or complex multiplet) |

| ~150 - 154 | C-2 | ³JCF ≈ 5-10 Hz (Triplet) |

| ~115 - 120 | C-5 | ³JCF ≈ 20-30 Hz (Triplet) |

Expert Interpretation: The large one-bond carbon-fluorine coupling constants (¹JCF) for C4 and C6 are characteristic and provide definitive evidence for the direct attachment of fluorine to these carbons. The smaller two- and three-bond couplings (²JCF and ³JCF) provide further structural confirmation. The expected multiplicities are based on coupling to the two ¹⁹F nuclei.

¹⁹F NMR Spectroscopy: A Sensitive Probe of the Fluorine Environment

Theoretical Insight: ¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atoms.[1] In this compound, the two fluorine atoms are chemically equivalent, and therefore, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the electronic nature of the pyrimidine ring and the bromine substituent.

Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz, referenced to CFCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -65 to -85 | Doublet (d) | F-4, F-6 |

Causality Behind the Prediction: The predicted doublet arises from the four-bond coupling to the H-2 proton (⁴JFH). The chemical shift is predicted based on values observed for other fluorinated pyrimidines.[2]

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

Theoretical Insight: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum will be characterized by absorptions corresponding to the vibrations of the pyrimidine ring and the carbon-halogen bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak | C-H stretching (aromatic) |

| ~1600 - 1450 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |

| ~1300 - 1100 | Strong | C-F stretching |

| ~700 - 500 | Medium-Strong | C-Br stretching |

Expert Interpretation: The strong absorption bands in the 1300-1100 cm⁻¹ region are highly indicative of the presence of C-F bonds. The pattern of bands in the 1600-1450 cm⁻¹ region is characteristic of the pyrimidine ring system.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Theoretical Insight: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Relative Intensity (%) | Assignment |

| 194/196 | High | [M]⁺ (Molecular ion) |

| 115 | Medium | [M - Br]⁺ |

| 88 | Medium | [M - Br - HCN]⁺ |

Expert Interpretation: The molecular ion peak will appear as a pair of peaks of nearly equal intensity separated by two mass units (m/z 194 and 196), which is the hallmark of a monobrominated compound. The fragmentation is likely to proceed via the loss of the bromine radical, followed by the characteristic fragmentation of the pyrimidine ring, such as the loss of hydrogen cyanide (HCN).

Experimental Protocol for Mass Spectrometry Data Acquisition

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Bromo-4,6-difluoropyrimidine: From Synthesis to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, owing to its presence in the nucleobases of DNA and RNA.[1] Chemical modification of the pyrimidine ring, particularly through halogenation, offers a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. The introduction of fluorine, for instance, can enhance metabolic stability, binding affinity, and bioavailability.[2] Bromine atoms, on the other hand, can serve as a handle for further synthetic transformations through cross-coupling reactions, enabling the exploration of a wider chemical space.[1]

5-Bromo-4,6-difluoropyrimidine is a trifunctionalized building block of significant interest in drug discovery. Its strategic placement of two fluorine atoms and a bromine atom on the pyrimidine core allows for a nuanced approach to molecular design. The electron-withdrawing nature of the fluorine atoms influences the reactivity of the C-Br bond, making it amenable to selective functionalization. A thorough understanding of the three-dimensional structure of this molecule is paramount for predicting its interactions with biological targets and for designing next-generation therapeutics.

This technical guide provides a comprehensive overview of the process of determining and analyzing the crystal structure of this compound. As the specific crystal structure data for this compound is not publicly available in the Cambridge Structural Database (CSD)[3][4], this document will serve as a detailed roadmap for researchers aiming to perform this analysis. We will cover the synthesis, crystallization, single-crystal X-ray diffraction (XRD) data collection, and in-depth structural analysis, using data from closely related structures to illustrate key concepts.

Part 1: Synthesis and Crystallization

Proposed Synthesis of this compound

Proposed Reaction Scheme:

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Protocol:

-

Bromination of 4,6-dihydroxypyrimidine:

-

Dissolve 4,6-dihydroxypyrimidine in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid dropwise at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 5-Bromo-4,6-dihydroxypyrimidine.

-

-

Fluorination of 5-Bromo-4,6-dihydroxypyrimidine:

-

In a pressure vessel, suspend 5-Bromo-4,6-dihydroxypyrimidine in a suitable solvent like acetonitrile.

-

Introduce a fluorinating agent such as phosphorus oxyfluoride (POF3) or sulfur tetrafluoride (SF4).

-

Heat the reaction mixture at an elevated temperature for several hours.

-

After cooling, carefully quench the reaction mixture with ice water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure determination.[7] The choice of solvent and crystallization technique is crucial. For a compound like this compound, which is expected to be a solid at room temperature with a melting point between 74-80 °C, several methods can be employed.[8]

Recommended Crystallization Techniques:

| Technique | Principle | Common Solvents/Anti-solvents | Advantages | Disadvantages |

| Slow Evaporation | Gradual removal of solvent increases the concentration of the solute, leading to crystallization. | Dichloromethane, Chloroform, Ethyl Acetate | Simple to set up. | Can sometimes lead to the formation of small or intergrown crystals. |

| Vapor Diffusion | A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. | Solvent: Dichloromethane, Anti-solvent: Hexane or Pentane | Produces high-quality crystals. | Requires careful selection of solvent/anti-solvent pair. |

| Slow Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Ethanol, Isopropanol, Toluene | Good for obtaining large single crystals. | May not be effective for all compounds; can lead to "oiling out". |

Experimental Protocol (Vapor Diffusion):

-

Dissolve a small amount of purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) in a small vial.

-

Place this vial inside a larger, sealed jar containing a layer of a miscible anti-solvent (e.g., hexane).

-

Allow the jar to stand undisturbed at a constant temperature.

-

Over a period of several days to weeks, the anti-solvent vapor will slowly diffuse into the vial containing the compound solution.

-

As the solubility of the compound decreases, single crystals should form.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7]

Data Collection Workflow

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. X-rays (commonly from a Mo or Cu source) are directed at the crystal, which is rotated through a series of angles.[7] A detector records the positions and intensities of the diffracted X-ray beams.

-

Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

-

Structure Solution and Refinement: The initial positions of the atoms are determined using computational methods. This initial model is then refined against the experimental data to obtain the final, precise atomic coordinates and displacement parameters.[9]

Analysis of the Crystal Structure

While the crystal structure of this compound is not available, we can illustrate the type of analysis that would be performed using the published crystal structure of a related molecule, 5-bromopyrimidine, which is available in the Cambridge Structural Database (CSD Entry: 669832).[10]

Crystallographic Data Summary (Hypothetical for this compound):

| Parameter | Expected Value | Significance |

| Chemical Formula | C4HBrF2N2 | Confirms the elemental composition. |

| Molecular Weight | 194.96 g/mol | Basic molecular property.[11] |

| Crystal System | e.g., Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | e.g., P21/c | Defines the symmetry elements within the unit cell. |

| a, b, c (Å) | e.g., 5-15 Å | Dimensions of the unit cell edges. |

| α, β, γ (°) | e.g., 90, >90, 90 | Angles between the unit cell edges. |

| Volume (ų) | e.g., 500-1000 ų | Volume of the unit cell. |

| Z | e.g., 4 | Number of molecules in the unit cell. |

| Density (calc) | e.g., 1.8-2.0 g/cm³ | Calculated density of the crystal. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental data. |

Molecular Geometry:

The primary information obtained from a crystal structure is the precise arrangement of atoms within the molecule. This includes:

-

Bond Lengths: The distances between bonded atoms. For this compound, one would expect C-F bond lengths of approximately 1.35 Å and a C-Br bond length of around 1.90 Å. The C-N and C-C bond lengths within the pyrimidine ring would reveal the degree of aromaticity.

-

Bond Angles: The angles formed by three connected atoms. The internal angles of the pyrimidine ring would be expected to be close to 120°, with some distortion due to the substituents.

-

Torsion Angles: These define the conformation of the molecule. For a planar aromatic ring like pyrimidine, the torsion angles within the ring would be close to 0°.

Intermolecular Interactions and Crystal Packing:

The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. For this compound, several types of interactions would be anticipated:

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms (like nitrogen or fluorine) on neighboring molecules.

-

π-π Stacking: The aromatic pyrimidine rings can stack on top of each other, contributing to the stability of the crystal lattice.

-

C-H···F and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atom on the pyrimidine ring and the fluorine or nitrogen atoms of adjacent molecules are also likely to be present.

Caption: Potential intermolecular interactions in the crystal lattice of this compound.

Conclusion

A detailed understanding of the crystal structure of this compound is essential for its effective utilization in drug discovery and materials science. While the specific structure is not yet in the public domain, this guide provides a comprehensive framework for its determination and analysis. By following the outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can elucidate the precise molecular geometry and intermolecular interactions of this important building block. The insights gained from such an analysis will be invaluable for the rational design of novel molecules with tailored properties.

References

- 1. researchgate.net [researchgate.net]

- 2. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. atlantis-press.com [atlantis-press.com]

- 6. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. This compound CAS#: 946681-88-5 [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. achmem.com [achmem.com]

A Technical Guide to the Synthesis of 5-Bromo-4,6-difluoropyrimidine: Starting Materials and Core Methodologies

Executive Summary: 5-Bromo-4,6-difluoropyrimidine is a highly valuable heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous clinically relevant compounds, particularly kinase inhibitors. Its unique substitution pattern—an electron-withdrawing bromine atom at the C5 position and two reactive fluorine atoms at the C4 and C6 positions—provides a versatile scaffold for targeted drug design through subsequent nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth analysis of the principal synthetic routes to this intermediate, focusing on the selection of starting materials and the critical chemical transformations involved. We will dissect the most prevalent and scalable pathway, which proceeds through a dihalogenated pyrimidine intermediate, offering detailed protocols, mechanistic insights, and a comparative analysis of reagents to ensure scientific integrity and reproducibility.

Introduction to this compound

This compound is a substituted pyrimidine ring, a core structure found in the nucleobases of DNA and RNA.[1] In the context of drug development, the strategic placement of halogen atoms on this ring system creates a molecule with precisely tuned electronic properties and multiple points for chemical diversification. The fluorine atoms at the C4 and C6 positions act as excellent leaving groups in SNAr reactions, allowing for the sequential and regioselective introduction of various nucleophiles (e.g., amines, alcohols, thiols). The bromine atom at C5 can participate in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. This dual reactivity makes it an indispensable precursor for creating libraries of complex molecules for biological screening.

The Dominant Synthetic Strategy: A Two-Step Halogenation Approach

The most reliable and industrially scalable synthesis of this compound does not build the ring from acyclic precursors with the halogens already in place. Instead, it relies on a post-modification strategy of a pre-formed pyrimidine core. This approach can be logically divided into two key transformations:

-

Chlorination: Conversion of a stable, readily available dihydroxy pyrimidine precursor into a highly reactive dichlorinated intermediate.

-

Fluorination: A Halogen Exchange (HALEX) reaction where the chlorine atoms are displaced by fluorine atoms using a suitable fluoride salt.

This strategy is favored due to the high cost and reactivity of fluorinated starting materials for ring construction and the robust, well-understood nature of the chlorination and HALEX reactions on the pyrimidine scaffold.

Figure 1: High-level overview of the primary synthetic pathway.

The Dihalogenated Pyrimidine Pathway: In-Depth Analysis

This section details the most field-proven route, starting from 5-Bromo-4,6-dihydroxypyrimidine.

Key Starting Material: 5-Bromo-4,6-dihydroxypyrimidine

5-Bromo-4,6-dihydroxypyrimidine (which exists predominantly in its tautomeric 4,6-pyrimidinedione form) is the cornerstone of this synthetic sequence. It is a stable, crystalline solid that serves as the foundational scaffold. While commercially available from various suppliers, it can be synthesized by the cyclocondensation of bromodiethyl malonate with formamidine.[2] The choice of this starting material is strategic; the "dihydroxy" groups are not true alcohols but rather part of an amide-like system, which can be efficiently converted into superior leaving groups (chlorides) in the subsequent step.

Step A: Dichlorination to 5-Bromo-4,6-dichloropyrimidine

The conversion of the stable dihydroxypyrimidine into its dichloro-analogue is the critical activation step. The C-O bonds in the pyrimidinedione are robust, making the oxygen-based groups poor leaving groups for nucleophilic substitution. Conversion to C-Cl bonds dramatically increases the electrophilicity of the C4 and C6 positions, priming the molecule for the final fluorination.

Causality and Reagent Choice: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It acts as both a chlorinating agent and a dehydrating agent, effectively replacing the C=O groups with C-Cl bonds. The reaction often requires elevated temperatures to proceed to completion. In some cases, a tertiary amine base like N,N-diethylaniline or triethylamine is added to neutralize the HCl generated in situ, which can sometimes prevent side reactions or assist in driving the reaction forward.

Experimental Protocol: Dichlorination

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 5-Bromo-4,6-dihydroxypyrimidine (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 vol eq) to the flask under a nitrogen atmosphere. The reaction is typically run with POCl₃ as both the reagent and the solvent.

-

Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-8 hours.

-

Monitoring (Self-Validation): The reaction progress should be monitored by quenching a small aliquot and analyzing via HPLC or TLC. The reaction is complete upon the disappearance of the starting material. The starting material is a high-melting solid, while the product is soluble in organic solvents like dichloromethane, making TLC a viable monitoring method.

-

Workup: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The remaining residue is cautiously quenched by pouring it onto crushed ice with vigorous stirring.

-

Extraction & Purification: The aqueous mixture is neutralized with a base (e.g., NaHCO₃ or NaOH solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 5-Bromo-4,6-dichloropyrimidine, which can be purified further by recrystallization or column chromatography.

Step B: Nucleophilic Fluorination (HALEX Reaction)

This final step is a classic Halogen Exchange (HALEX) reaction, a cornerstone of industrial aromatic fluorination. It is a nucleophilic aromatic substitution (SNAr) where the chloride ions are displaced by fluoride ions.

Mechanism and Causality: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogens (C2, C4, C6). The chlorine atoms at C4 and C6 are therefore excellent leaving groups in this activated system. The fluoride ion, though a weak nucleophile in protic solvents, becomes a potent nucleophile in polar aprotic solvents, enabling it to efficiently attack the ring and displace the chlorides.

Figure 2: Workflow for the synthesis of this compound.

Fluorinating Agents and Conditions: The success of the HALEX reaction is critically dependent on the choice of the fluoride source and the reaction conditions. Anhydrous conditions are paramount, as any trace of water will hydrate the fluoride ions, drastically reducing their nucleophilicity.

| Fluorinating Agent | Key Characteristics |

| Potassium Fluoride (KF) | Cost-effective and most common industrial choice. Must be anhydrous; spray-dried KF is highly recommended for its high surface area and reactivity. |

| Cesium Fluoride (CsF) | More reactive and soluble than KF but significantly more expensive. Often used for less reactive substrates or to achieve lower reaction temperatures. |

| Tetrabutylammonium Fluoride (TBAF) | Soluble in organic solvents but highly hygroscopic and often sold as a hydrate. Anhydrous forms are available but are expensive and thermally less stable. |

Solvent Choice: High-boiling, polar aprotic solvents are required to dissolve the inorganic fluoride salts and to reach the high temperatures needed for the reaction. Sulfolane (boiling point 285 °C) is the gold standard, but dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP) are also used.

Experimental Protocol: Fluorination

-

Setup: A flask is charged with spray-dried potassium fluoride (2.5-3.0 eq) and a high-boiling aprotic solvent like sulfolane. The mixture is heated under vacuum to remove any residual moisture.

-

Reagent Addition: The system is returned to a nitrogen atmosphere, and 5-Bromo-4,6-dichloropyrimidine (1.0 eq) is added.

-

Heating: The reaction mixture is heated to 150-190 °C and maintained for 6-12 hours.

-

Monitoring (Self-Validation): The reaction is best monitored by GC or HPLC to track the disappearance of the dichloro starting material and the sequential appearance of the intermediate 5-bromo-4-chloro-6-fluoropyrimidine and the final this compound product.

-

Workup: After cooling, the reaction mixture is diluted with a solvent like toluene or ethyl acetate and filtered to remove the inorganic salts (KF and KCl).

-

Purification: The filtrate is washed multiple times with water to remove the high-boiling solvent (sulfolane). The organic layer is then dried, filtered, and concentrated. The final product is typically a low-melting solid or oil and can be purified by vacuum distillation or column chromatography.

Alternative Approaches and Future Outlook

While the dihalogenated pyrimidine pathway is dominant, other routes are conceptually possible. For instance, direct fluorination of a pyrimidine ring using electrophilic fluorinating agents like Selectfluor™ is a powerful modern technique, but it is typically used for C-H fluorination and would likely lack the required regioselectivity for this specific molecule.[3][4] Similarly, starting with a difluoropyrimidine and attempting a regioselective bromination at the C5 position is challenging due to the deactivating effect of the fluorine atoms on the ring, often leading to harsh reaction conditions and mixtures of products.

The established chlorination-fluorination sequence remains the most practical and economically viable method for producing this compound on both laboratory and industrial scales.

References

-

Kumar, A., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. ResearchGate. Available at: [Link]

- US Patent US10556871B1. (2020). Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. Google Patents.

-

Various Authors. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. Available at: [Link]

- CN Patent CN104447570A. (2015). Synthesis method for 5-bromo-2-fluoropyrimidine. Google Patents.

-

Wikipedia. 5-Bromouracil. Available at: [Link]

- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. Journal of Medicinal Chemistry.

-

PubChem. 5-Bromouracil. National Center for Biotechnology Information. Available at: [Link]

-

DNAmod. 5-bromouracil. The DNA modification database. Available at: [Link]

-

MDPI. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Available at: [Link]

-

The Britton Group. Fluorination Strategies. Simon Fraser University. Available at: [Link]

-

Tota, A., et al. (2022). Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. PubMed Central. Available at: [Link]

-

Donnelly, D. J., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed Central. Available at: [Link]

- Haas, A., & Lieb, M. (1985).

-

PubChem. 5-(4-Bromophenyl)-4,6-dichloropyrimidine. National Center for Biotechnology Information. Available at: [Link]

-

PrepChem. Preparation of 5-bromo-2,4-dichloropyrimidine. Available at: [Link]

-

Chemical Register. 5-Bromo-4,6-dihydroxypyrimidine Suppliers. Available at: [Link]/cas-15726-38-2.html)

Sources

Solubility of 5-Bromo-4,6-difluoropyrimidine in common lab solvents

An In-Depth Technical Guide to the Solubility of 5-Bromo-4,6-difluoropyrimidine in Common Laboratory Solvents

Abstract